

In-Depth Technical Guide: Synthesis and Structural Characterization of Carbethopendecinium Bromide

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Compound of Interest		
Compound Name:	Carbethopendecinium bromide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of **Carbethopendecinium bromide**, a quaternary ammonium compound with notable antiseptic and disinfectant properties. This document outlines detailed, plausible experimental protocols, summarizes key quantitative data, and visualizes the synthesis and characterization workflows.

Introduction

Carbethopendecinium bromide, chemically known as (1-ethoxy-1-oxohexadecan-2-yl)trimethylaminium bromide, is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic cationic head group, imparts amphiphilic properties that are crucial for its antimicrobial activity. It is primarily used as an active ingredient in various antiseptic and disinfectant formulations. This guide details a feasible synthetic route and the analytical methods required for its structural confirmation and characterization.

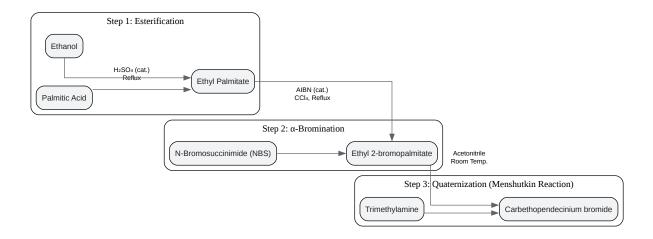
Synthesis of Carbethopendecinium Bromide

The synthesis of **Carbethopendecinium bromide** can be conceptualized as a three-step process, commencing with the esterification of palmitic acid, followed by alpha-bromination,



and culminating in a quaternization reaction.

Synthesis Workflow



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A three-step synthesis of **Carbethopendecinium bromide**.

Experimental Protocols

Step 1: Esterification of Palmitic Acid to Ethyl Palmitate

- Objective: To convert palmitic acid into its corresponding ethyl ester.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve palmitic acid (1 molar equivalent) in an excess of absolute ethanol (e.g., 5-10 molar equivalents).



- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of palmitic acid).
- Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Remove the excess ethanol under reduced pressure.
- Extract the crude ethyl palmitate with diethyl ether or a similar organic solvent.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purify the product by vacuum distillation or column chromatography on silica gel to yield pure ethyl palmitate.

Step 2: Alpha-Bromination of Ethyl Palmitate

• Objective: To introduce a bromine atom at the alpha-position of the ester.

Procedure:

- In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve ethyl palmitate (1 molar equivalent) in a dry, inert solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS, 1.1 molar equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
- Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.
- Continue refluxing until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture and filter off the succinimide byproduct.



- Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude ethyl 2-bromopalmitate, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Quaternization of Ethyl 2-bromopalmitate

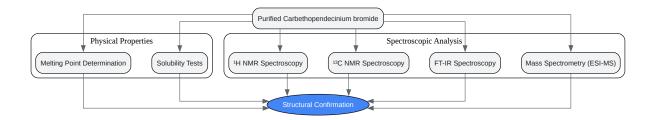
- Objective: To form the quaternary ammonium salt via the Menshutkin reaction.
- Procedure:
 - Dissolve the crude ethyl 2-bromopalmitate (1 molar equivalent) in a polar aprotic solvent like acetonitrile or acetone in a sealed pressure tube.
 - Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the solution, or add a solution of trimethylamine in a suitable solvent (e.g., THF).
 - Seal the tube and allow the mixture to stir at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.
 - Collect the solid product by filtration.
 - Wash the solid with cold diethyl ether to remove any unreacted starting materials.
 - Recrystallize the crude Carbethopendecinium bromide from a suitable solvent system (e.g., chloroform/acetone) to obtain the pure product.
 - Dry the purified product under vacuum.

Structural Characterization

The structure of the synthesized **Carbethopendecinium bromide** is confirmed through a combination of spectroscopic methods and physical property measurements.

Characterization Workflow





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Logical flow for the structural characterization of the final product.

Physical and Spectroscopic Data

The following tables summarize the key physical properties and the expected spectroscopic data for **Carbethopendecinium bromide**.

Table 1: Physical and Chemical Properties

Property	Value
Chemical Formula	C21H44BrNO2
Molar Mass	422.48 g/mol
Appearance	White to yellowish crystalline powder[1]
Melting Point	157-160 °C
Solubility	Soluble in water, ethanol, and chloroform[1]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.20	q	2H	-O-CH ₂ -CH ₃
~3.60	S	9H	-N+-(CH₃)₃
~3.50	t	1H	-CH(Br)-C=O
~1.80	m	2H	-CH₂-CH(Br)-
~1.25	br s	24H	-(CH2)12-
~1.20	t	3H	-O-CH ₂ -CH ₃
~0.88	t	3H	-CH₂-CH₃ (end of alkyl chain)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~170	C=O (Ester carbonyl)
~68	-CH(N+)-
~62	-O-CH ₂ -CH ₃
~53	-N+-(CH ₃) ₃
~32	-CH ₂ -CH(N ⁺)-
~22-30	-(CH ₂) ₁₂ -
~14	-O-CH2-CH3 and -CH2-CH3 (end of alkyl chain)

Table 4: Predicted FT-IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-2850	Strong	C-H stretching (alkyl chain)
~1740	Strong	C=O stretching (ester)
~1470	Medium	C-H bending (CH ₂)
~1250-1100	Strong	C-O stretching (ester)
~970	Medium	C-N+ stretching (quaternary amine)

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Assignment
342.3	[M-Br] $^+$ (C21H44NO2 $^+$), the cationic part of the molecule
Varies	Fragmentation patterns may include loss of the ethyl group, cleavage of the alkyl chain, and Hofmann elimination products.

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References

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